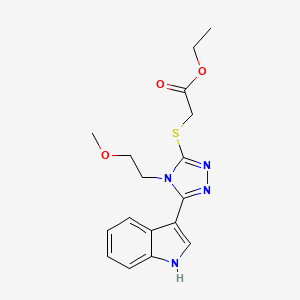

ethyl 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetate

Description

Ethyl 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a complex organic compound featuring an indole moiety, a triazole ring, and a thioester group

Properties

IUPAC Name |

ethyl 2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O3S/c1-3-24-15(22)11-25-17-20-19-16(21(17)8-9-23-2)13-10-18-14-7-5-4-6-12(13)14/h4-7,10,18H,3,8-9,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZXYSBFTUZBDDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NN=C(N1CCOC)C2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetate typically involves multi-step organic reactions. One common route includes:

Formation of the Indole Derivative: Starting with an indole derivative, the compound is functionalized at the 3-position.

Triazole Ring Formation: The indole derivative undergoes cyclization with appropriate reagents to form the 1,2,4-triazole ring.

Thioester Formation: The triazole intermediate is then reacted with ethyl bromoacetate in the presence of a base to form the thioester linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

Catalysis: Using catalysts to improve reaction efficiency.

Solvent Selection: Choosing solvents that enhance reaction rates and product solubility.

Purification Techniques: Employing methods such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the triazole ring or the thioester group.

Substitution: Nucleophilic substitution reactions can occur at the ester or thioester positions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or amines.

Substitution: Various substituted esters or thioesters.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetate has garnered attention for its potential therapeutic effects:

- Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial properties. For instance, derivatives of triazoles are known to exhibit activity against various bacterial and fungal strains.

- Anticancer Properties : Research indicates that indole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . this compound may share these properties due to its structural similarities with known anticancer agents.

Biological Research

The compound's interactions with biological systems make it a valuable tool in research:

- Enzyme Inhibition Studies : The triazole ring is known for its ability to inhibit enzymes such as cytochrome P450, which are crucial in drug metabolism. This property can be exploited to study drug interactions and metabolic pathways .

- Signal Transduction : Compounds containing indole moieties have been implicated in modulating signaling pathways related to neuroinflammation and immune responses. This compound may be investigated for its effects on pathways such as the tryptophan-kynurenine metabolism .

Therapeutic Applications

Potential therapeutic applications of this compound include:

| Application Area | Potential Effects |

|---|---|

| Cancer Treatment | Induction of apoptosis in cancer cells |

| Antimicrobial Therapy | Broad-spectrum activity against pathogens |

| Neuroprotective Agents | Modulation of neuroinflammatory responses |

Case Studies and Research Findings

Several studies have explored compounds similar to this compound:

- Anticancer Activity : A study demonstrated that triazole derivatives could inhibit tumor growth in xenograft models by inducing cell cycle arrest.

- Neuroprotective Effects : Research indicated that indole derivatives could reduce oxidative stress in neuronal cells, suggesting potential for treating neurodegenerative diseases .

- Antimicrobial Efficacy : A comparative analysis showed that triazole-based compounds exhibited significant inhibitory effects against resistant bacterial strains .

Mechanism of Action

The mechanism by which ethyl 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetate exerts its effects depends on its specific application:

Molecular Targets: It may interact with enzymes or receptors, modulating their activity.

Pathways Involved: Could involve inhibition of specific enzymes, disruption of cellular processes, or binding to DNA/RNA.

Comparison with Similar Compounds

Similar Compounds

- Ethyl 2-((5-(1H-indol-3-yl)-4-(2-hydroxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetate

- Ethyl 2-((5-(1H-indol-3-yl)-4-(2-chloroethyl)-4H-1,2,4-triazol-3-yl)thio)acetate

Uniqueness

Ethyl 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methoxyethyl group can affect its solubility and interaction with biological targets compared to similar compounds with different substituents.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds

Biological Activity

Ethyl 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a complex organic compound that exhibits a variety of biological activities due to its unique structural features. This article delves into the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound is characterized by the following structural components:

- Indole moiety : Known for its role in various biological processes.

- Triazole ring : Associated with antifungal and anticancer properties.

- Thioether linkage : Enhances solubility and bioavailability.

The molecular formula is with a molecular weight of approximately 373.48 g/mol.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activities. For instance, studies have shown that related triazole derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

A notable study demonstrated that a related compound showed an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells, indicating potent anticancer activity . The mechanism behind this activity often involves the inhibition of key metabolic enzymes and pathways crucial for cancer cell survival.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar triazole-containing compounds have been reported to exhibit both antibacterial and antifungal activities. A comparative study highlighted that derivatives with indole and triazole functionalities demonstrated effective inhibition against various bacterial strains and fungi .

The biological activity of this compound is attributed to its ability to interact with biological targets such as enzymes and receptors. The indole and triazole rings facilitate non-covalent interactions (e.g., hydrogen bonding, π–π stacking) with these targets, leading to modulation of their activity.

Case Studies

- Anticancer Activity : A study published in ACS Omega reported the synthesis of various triazole derivatives linked to indoles, which were screened for anticancer properties. The results indicated that certain derivatives exhibited significant cytotoxicity against multiple cancer cell lines .

- Antimicrobial Screening : Another research effort focused on the antimicrobial efficacy of triazole derivatives, including those similar to this compound. The findings revealed promising antibacterial activity comparable to established antibiotics .

Comparative Analysis

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 2-{[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-oxobutanoate | Indole and triazole rings | Anticancer, Antimicrobial |

| Methyl 2-{[5-(1H-indol-3-yl)-4-(methoxyphenyl)-4H-1,2,4-triazol]}butanoate | Indole and thioether | Antifungal |

| 5-(1H-indol-3-yl)-4-methylthio-1,2,4-triazole | Indole and thioether | Antifungal |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ethyl 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step processes starting with indole and triazole precursors. Key steps include:

- Fischer indole synthesis for indole ring formation .

- Cyclization reactions to construct the triazole core, often using reagents like thiosemicarbazides under alkaline conditions .

- Thioether linkage formation via nucleophilic substitution between thiol-containing intermediates and activated acetates .

- Optimization strategies : Control of temperature (e.g., 60–80°C for cyclization), pH (alkaline conditions for thiol activation), and solvent choice (e.g., absolute ethanol or DMF) to minimize side reactions . Purity is enhanced by recrystallization from ethanol .

Q. Which analytical techniques are most effective for structural characterization and purity assessment of this compound?

- Methodological Answer :

- Elemental analysis confirms empirical formula consistency .

- IR spectroscopy identifies functional groups (e.g., C=S stretch at ~1200 cm⁻¹, indole N-H at ~3400 cm⁻¹) .

- ¹H/¹³C NMR resolves substituent patterns (e.g., methoxyethyl protons at δ 3.2–3.5 ppm, indole aromatic protons at δ 7.0–7.8 ppm) .

- HPLC-DAD or UPLC-MS quantifies purity (>95% typical) and detects degradation products .

Q. What preliminary biological screening approaches are recommended for this compound?

- Methodological Answer : Initial screens should include:

- Antimicrobial assays : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi (e.g., S. aureus, C. albicans) to determine MIC values .

- Cytotoxicity profiling : MTT assays on human cell lines (e.g., HEK293, HepG2) to assess safety margins .

- Enzyme inhibition studies : Fluorometric assays targeting kinases or cytochrome P450 isoforms, given triazole derivatives' known interactions with these targets .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for triazole-indole hybrids?

- Methodological Answer : Discrepancies (e.g., varying MIC values across studies) may arise from:

- Strain-specific variability : Validate activity against standardized ATCC strains and clinical isolates .

- Solubility limitations : Use co-solvents (e.g., DMSO ≤1%) and confirm compound stability in assay media via LC-MS .

- Mechanistic redundancy : Employ transcriptomic profiling (RNA-seq) or thermal shift assays to identify off-target effects .

Q. What strategies are effective for optimizing the reaction yield of the thioether linkage formation step?

- Methodological Answer :

- Kinetic studies : Monitor reaction progress via TLC or in-situ IR to identify rate-limiting steps (e.g., thiol deprotonation) .

- Catalyst screening : Test bases like triethylamine or DBU to enhance nucleophilicity of the thiol group .

- Design of Experiments (DoE) : Apply factorial designs to optimize molar ratios (e.g., 1:1.2 thiol:acetate) and solvent polarity (e.g., acetone vs. DMF) .

Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?

- Methodological Answer :

- Substituent variation : Synthesize analogs with modified indole (e.g., 5-fluoroindole) or triazole (e.g., 4-alkyl vs. 4-aryl) groups .

- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to prioritize substituents enhancing binding to targets like 14-α-demethylase (fungal CYP51) .

- In vitro-in silico correlation : Validate docking results with enzyme inhibition assays (e.g., IC₅₀ determination) .

Q. What advanced analytical methods are suitable for studying degradation pathways under physiological conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic (ICH Q1B) conditions .

- LC-HRMS/MS : Identify degradation products (e.g., hydrolyzed acetate esters) and propose pathways .

- Accelerated stability testing : Store samples at 40°C/75% RH for 1–3 months to predict shelf-life .

Q. How can researchers validate the metabolic stability of this compound in preclinical models?

- Methodological Answer :

- Liver microsome assays : Incubate with human/rat microsomes and quantify parent compound depletion via LC-MS/MS .

- CYP450 phenotyping : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic enzymes .

- Pharmacokinetic profiling : Conduct single-dose studies in rodents to measure AUC, Cₘₐₓ, and half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.